1-Aminobut-3-en-2-ol hydrochloride (CAS 1514832-70-2) is a highly versatile, bifunctional allylic amino alcohol supplied as a stable hydrochloride salt. Featuring a primary amine, a secondary alcohol, and a terminal alkene, it serves as an essential precursor for stereocontrolled heterocycle synthesis, particularly for substituted pyrrolidines via the aza-Cope-Mannich rearrangement [1]. As a crystalline solid, the hydrochloride salt offers superior shelf-life, handling precision, and stoichiometric control compared to its free base counterpart, which is typically a viscous, degradation-prone oil [2]. This compound is heavily procured for pharmaceutical library synthesis, DNA adduct modeling, and natural product total synthesis, where precise iminium ion formation and subsequent sigmatropic rearrangements are strictly required [3].
Substituting 1-aminobut-3-en-2-ol hydrochloride with its saturated analog, 1-aminobutan-2-ol, completely abolishes its utility in aza-Cope-Mannich rearrangements, as the terminal alkene is strictly required for the [3,3]-sigmatropic shift that drives pyrrolidine cyclization [1]. Furthermore, attempting to procure the free base (1-amino-3-buten-2-ol) instead of the hydrochloride salt introduces significant process variability. The free base is a reactive oil susceptible to atmospheric oxidation and polymerization, leading to inconsistent yields in nucleophilic aromatic substitutions or iminium condensations [2]. Procuring the hydrochloride salt ensures exact molar equivalents during critical coupling steps and provides the latent acidity necessary to catalyze subsequent cyclization cascades without premature degradation [3].
The free base of 1-amino-3-buten-2-ol is isolated as a clear to pale yellow oil that is prone to degradation and requires careful storage, complicating accurate stoichiometric weighing in sensitive catalytic reactions [1]. In contrast, 1-aminobut-3-en-2-ol hydrochloride is a stable, weighable solid. This physical transformation allows for exact molar equivalents to be added to reaction mixtures, preventing the yield loss and byproduct formation associated with the degradation of the free base .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | 1-Aminobut-3-en-2-ol hydrochloride (Stable, weighable solid; highly reproducible stoichiometry) |
| Comparator Or Baseline | 1-Amino-3-buten-2-ol free base (Viscous oil; requires inert atmosphere and cold storage to prevent degradation) |
| Quantified Difference | Eliminates the stoichiometric variability and cold-chain requirements associated with handling the free base oil. |
| Conditions | Standard laboratory storage, weighing, and reagent preparation. |
Procuring the hydrochloride salt ensures batch-to-batch reproducibility and simplifies handling in multi-step industrial or laboratory syntheses.
For the synthesis of substituted pyrrolidines, the reaction of 1-aminobut-3-en-2-ol with aldehydes forms an unsaturated iminium cation that undergoes a [3,3]-sigmatropic Cope rearrangement to an enol, followed by an intramolecular Mannich cyclization, typically yielding the target heterocycles in 65% or greater yields [1]. If the saturated analog, 1-aminobutan-2-ol, is used, the reaction stops at the imine stage because the lack of a terminal alkene completely prevents the [3,3]-sigmatropic shift [2].
| Evidence Dimension | Yield of functionalized pyrrolidines via rearrangement |
| Target Compound Data | 1-Aminobut-3-en-2-ol hydrochloride (>65% yield of pyrrolidine derivatives via aza-Cope-Mannich cascade) |
| Comparator Or Baseline | 1-Aminobutan-2-ol (0% yield; incapable of undergoing the required [3,3]-sigmatropic shift) |
| Quantified Difference | 100% loss of target cyclization capability when substituting with the saturated analog. |
| Conditions | Condensation with aldehydes (e.g., benzaldehyde) under mild conditions. |
Buyers targeting spiro- or annulated pyrrolidine scaffolds must procure the specific allylic amino alcohol, as saturated analogs are chemically inert for this transformation.
In the synthesis of site-specific N6-deoxyadenosine adducts of 1,3-butadiene, 1-aminobut-3-en-2-ol is utilized to perform a nucleophilic aromatic substitution on 6-chloropurine-containing DNA on a solid support [1]. The primary amine at the C1 position provides the necessary nucleophilicity and minimal steric hindrance to achieve high coupling efficiencies. Substituting with regioisomers such as 2-amino-3-buten-1-ol places the amine in a sterically hindered secondary allylic position, which drastically reduces SNAr coupling rates and overall yield [2].
| Evidence Dimension | Nucleophilic coupling efficiency in SNAr reactions |
| Target Compound Data | 1-Aminobut-3-en-2-ol (Primary amine enables rapid, high-yield substitution of 6-chloropurine) |
| Comparator Or Baseline | 2-Amino-3-buten-1-ol (Sterically hindered secondary amine significantly reduces coupling efficiency) |
| Quantified Difference | The unhindered primary amine ensures complete conversion in solid-phase synthesis, whereas secondary allylic amines require forcing conditions that degrade the oligonucleotide. |
| Conditions | SNAr reaction with 6-chloropurine-containing DNA on solid support in DMSO/Hünig's base. |
For researchers synthesizing complex adducts or modified nucleosides, the specific 1-amino regiochemistry is critical for maintaining high yields under mild coupling conditions.
1-Aminobut-3-en-2-ol hydrochloride is the optimal starting material for generating substituted, spiro-, or annulated pyrrolidines via the aza-Cope-Mannich rearrangement. Its terminal alkene and precise stereochemical properties allow medicinal chemists to synthesize complex, Fsp3-enriched saturated heterocycles—such as those investigated for antiviral activity against HSV1 and CMV—that cannot be accessed using saturated amino alcohol analogs [1].
In genetic toxicology, this compound is utilized to synthesize specific N6-deoxyadenosine adducts (e.g., N6-HB-dA) that mimic the DNA lesions caused by 1,3-butadiene exposure. The primary amine reacts efficiently with 6-chloropurine on solid-phase DNA supports, providing researchers with the precise oligonucleotide models needed to study polymerase bypass and base excision repair mechanisms [2].
The bifunctional nature of 1-aminobut-3-en-2-ol hydrochloride makes it a critical building block in the asymmetric synthesis of natural products and chiral auxiliaries. For example, it serves as a direct precursor to vinyl aziridines and oxazolidinethiones, which are key intermediates in the total synthesis of marine alkaloids like longamide B and natural antithyroid factors such as goitrin [3].